molecular formula C26H16N4S4 B3069169 4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene) CAS No. 1581771-50-7

4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)

Cat. No. B3069169
CAS RN: 1581771-50-7
M. Wt: 512.7 g/mol
InChI Key: ABNARIHKWRBIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene) is a novel organic compound that has recently been studied for its potential applications in the fields of biochemistry and physiology. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is composed of two sulfur atoms, four nitrogen atoms, and four carbon atoms. Due to its unique structure, 4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene) has been found to have a range of interesting properties including antioxidant and antimicrobial activity.

Scientific Research Applications

Electronic and Optical Properties

  • Electronic and Optical Applications : Compounds related to 4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene) have been explored for their electronic and optical properties. Studies on tetrathiafulvalene-appended azine derivatives reveal their potential in the construction of crystalline radical cation salts, indicating applications in electronics and optoelectronics. These compounds exhibit intramolecular charge transfer bands and interesting electrochemical behaviors (Ayadi et al., 2016).

Anion and Metal Cation Coordination

  • Sensing and Coordination Chemistry : Similar derivatives have been synthesized for their ability to sense fluoride anions and coordinate with metal cations. This research suggests applications in chemical sensing and the development of new coordination compounds (Ayadi et al., 2015).

Antifungal Activity

  • Biological Applications : These compounds have also been explored for their biological properties. For instance, certain metal complexes based on these ligands show antifungal activity against various fungi, suggesting potential applications in pharmaceuticals and biochemistry (Ayadi et al., 2017).

properties

IUPAC Name

4-[2-(4,5-dipyridin-4-yl-1,3-dithiol-2-ylidene)-5-pyridin-4-yl-1,3-dithiol-4-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N4S4/c1-9-27-10-2-17(1)21-22(18-3-11-28-12-4-18)32-25(31-21)26-33-23(19-5-13-29-14-6-19)24(34-26)20-7-15-30-16-8-20/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNARIHKWRBIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(SC(=C3SC(=C(S3)C4=CC=NC=C4)C5=CC=NC=C5)S2)C6=CC=NC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)
Reactant of Route 2
4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)
Reactant of Route 3
4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)
Reactant of Route 4
4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)
Reactant of Route 5
4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)
Reactant of Route 6
4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)

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